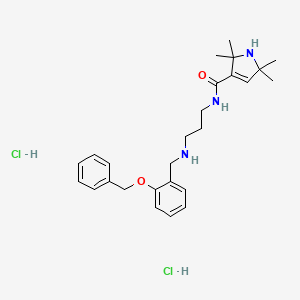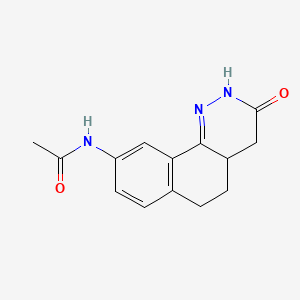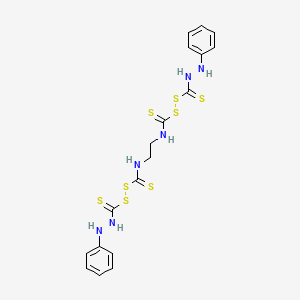
2,3,9,10-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, bis(2-phenylhydrazide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide bis(2-phénylhydrazide) du 2,3,9,10-tétrathiadodecane-5,8-diaminebis(thioïque), 4,9-dithioxo- est un composé organique complexe caractérisé par sa structure unique, qui comprend plusieurs atomes de soufre et d'azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide bis(2-phénylhydrazide) du 2,3,9,10-tétrathiadodecane-5,8-diaminebis(thioïque), 4,9-dithioxo- implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation de composés intermédiaires contenant les groupes fonctionnels nécessaires. Ces intermédiaires sont ensuite soumis à des conditions de réaction spécifiques, telles que la température contrôlée et le pH, pour faciliter la formation du produit final.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des réacteurs chimiques à grande échelle et un contrôle précis des paramètres de réaction afin de garantir un rendement élevé et une pureté optimale. L'utilisation de catalyseurs et de techniques de purification avancées, telles que la chromatographie, peut également être mise en œuvre pour optimiser le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
L'acide bis(2-phénylhydrazide) du 2,3,9,10-tétrathiadodecane-5,8-diaminebis(thioïque), 4,9-dithioxo- peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à des produits réduits.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent facilité par des réactifs spécifiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants (par exemple, le peroxyde d'hydrogène), les réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs. Les conditions de réaction telles que la température, la pression et le choix du solvant sont soigneusement contrôlées pour atteindre les résultats souhaités.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des thiols ou des amines.
Applications de la recherche scientifique
L'acide bis(2-phénylhydrazide) du 2,3,9,10-tétrathiadodecane-5,8-diaminebis(thioïque), 4,9-dithioxo- présente un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Etudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, telles que le développement de médicaments et les systèmes de délivrance de médicaments.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme par lequel l'acide bis(2-phénylhydrazide) du 2,3,9,10-tétrathiadodecane-5,8-diaminebis(thioïque), 4,9-dithioxo- exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. Celles-ci peuvent inclure :
Cibles moléculaires : Enzymes, récepteurs et autres protéines auxquelles le composé se lie ou qu'il modifie.
Voies impliquées : Voies de signalisation cellulaire affectées par le composé, conduisant à des modifications de la fonction et du comportement cellulaires.
Applications De Recherche Scientifique
2,3,9,10-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, bis(2-phenylhydrazide) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2,3,9,10-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, bis(2-phenylhydrazide) exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modifies.
Pathways Involved: Cellular signaling pathways that are affected by the compound, leading to changes in cellular function and behavior.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide bis(2-méthylhydrazide) du 2,3,9,10-tétrathiadodecane-5,8-diaminebis(thioïque), 4,9-dithioxo-
- Acide bis(2-éthylhydrazide) du 2,3,9,10-tétrathiadodecane-5,8-diaminebis(thioïque), 4,9-dithioxo-
Unicité
L'acide bis(2-phénylhydrazide) du 2,3,9,10-tétrathiadodecane-5,8-diaminebis(thioïque), 4,9-dithioxo- est unique en raison de ses caractéristiques structurales spécifiques, telles que la présence de groupes phényles, qui peuvent conférer des propriétés chimiques et biologiques distinctes par rapport à ses analogues.
Propriétés
Numéro CAS |
180510-64-9 |
|---|---|
Formule moléculaire |
C18H20N6S8 |
Poids moléculaire |
576.9 g/mol |
Nom IUPAC |
2-[(anilinocarbamothioyldisulfanyl)carbothioylamino]ethylcarbamothioylsulfanyl N-anilinocarbamodithioate |
InChI |
InChI=1S/C18H20N6S8/c25-15(29-31-17(27)23-21-13-7-3-1-4-8-13)19-11-12-20-16(26)30-32-18(28)24-22-14-9-5-2-6-10-14/h1-10,21-22H,11-12H2,(H,19,25)(H,20,26)(H,23,27)(H,24,28) |
Clé InChI |
SDBIIGLXBBORJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NNC(=S)SSC(=S)NCCNC(=S)SSC(=S)NNC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


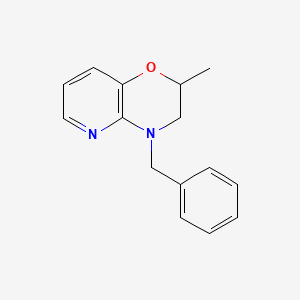



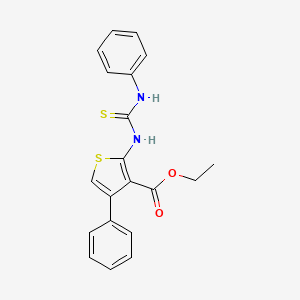
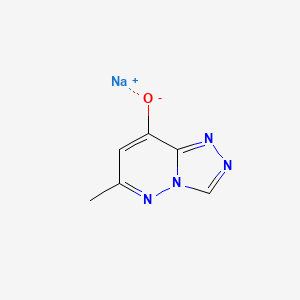



![2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid](/img/structure/B12732773.png)


